Erbium(III) bromide hydrate

Description

Contextual Significance of Rare Earth Halide Hydrates in Fundamental Research

Rare earth halide hydrates are of considerable significance in fundamental research primarily because they are often the most convenient starting materials for the synthesis of anhydrous rare earth compounds. The production of anhydrous halides is challenging due to the highly hygroscopic nature of these materials; at elevated temperatures, the hydrates can react to form less volatile oxyhalides, complicating purification. osti.gov Therefore, hydrated forms are common and practical precursors in the laboratory for accessing other rare earth derivatives.

The chemistry of rare earth halides is a field where further precise data is needed to advance both basic and applied sciences. osti.gov These compounds are integral to the development of advanced materials, particularly those with specific optical properties. For instance, the unique electronic transitions of rare earth ions embedded within halide matrices are exploited in the creation of optical masers (lasers) and phosphors. osti.gov The study of these hydrated compounds provides essential insights into the coordination chemistry and intrinsic properties of rare earth elements.

Overview of Erbium(III) Chemistry in Solution and Solid State

The chemistry of erbium is predominantly that of its +3 oxidation state (Er³⁺), which is its most stable form. wikipedia.org In both solid-state compounds and aqueous solutions, erbium(III) imparts a characteristic pink or rose color. wikipedia.org This is due to the electronic transitions within the partially filled 4f electron shell of the Er³⁺ ion. These transitions result in sharp and distinctive absorption bands in the visible, ultraviolet, and near-infrared regions of the electromagnetic spectrum. wikipedia.org

A hallmark of Erbium(III) chemistry is its near-infrared (NIR) luminescence. Complexes containing Er³⁺ often exhibit strong emission centered around 1540 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ electronic transition. isuct.rupsu.edu This specific wavelength is critical for telecommunications, as it falls within the main transmission window for silica-based optical fibers, making erbium-doped materials essential components in optical amplifiers.

In aqueous solutions, the erbium ion is hydrated, forming aqua ions. mdpi.com Raman spectroscopy studies suggest that the heavy rare earth ions, including erbium, typically form octahydrates, with the formula [Er(H₂O)₈]³⁺. researchgate.net In the solid state, the Er³⁺ ion's coordination environment can be more varied. For example, in erbium(III) chloride hexahydrate, the erbium ion is eight-coordinated, forming [Er(H₂O)₆Cl₂]⁺ cations within the crystal lattice. wikipedia.org The coordination of erbium with various organic ligands has also been extensively studied to modulate its luminescent properties for applications in sensors and optical devices. isuct.rulew.ro

Research Landscape of Hydrated Metal Bromides

The research landscape for hydrated metal bromides is diverse, spanning fundamental structural studies to applied materials science. A significant area of investigation is the precise characterization of the hydration structure around both the metal cation and the bromide anion in solution and the solid state. Advanced techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and data-driven molecular dynamics simulations are employed to determine coordination numbers and ion-water bond distances with high accuracy. researchgate.netresearchgate.net These fundamental studies are crucial for understanding ion solvation, which underpins a vast range of chemical and biological processes. researchgate.net

Studies on hydrated bromides also explore their functional properties. For instance, the hydration and dehydration reactions of certain metal bromides are being investigated for chemical heat storage systems. Furthermore, metal bromides doped with lanthanide ions are of interest as phosphor materials for lighting and imaging applications. The interaction of bromide ions with micelles is another area of active research, relevant to the fields of colloid and surface science. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of Erbium(III) Bromide Hydrate (B1144303)

| Property | Value | References |

| Chemical Formula | ErBr₃·xH₂O | prochemonline.com |

| CAS Number | 29843-93-4 | prochemonline.com |

| Appearance | Violet / Pink solid | wikipedia.orgprochemonline.comottokemi.com |

| Molecular Weight | 406.97 g/mol (anhydrous basis) | prochemonline.com |

| Solubility | Soluble in water | prochemonline.comamericanelements.comwikipedia.org |

| Melting Point | 923 °C (anhydrous) | prochemonline.com |

| Boiling Point | 1460 °C (anhydrous) | prochemonline.comottokemi.com |

Table 2: Characteristic Near-Infrared (NIR) Emission of Erbium(III)

| Property | Wavelength Range | Transition | References |

| NIR Luminescence | ~1535 - 1540 nm | ⁴I₁₃/₂ → ⁴I₁₅/₂ | isuct.rupsu.edu |

Properties

IUPAC Name |

erbium(3+);tribromide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXGQBUPAJVAEP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

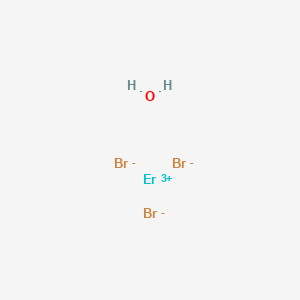

O.[Br-].[Br-].[Br-].[Er+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3ErH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29843-93-4 | |

| Record name | Erbium(III) bromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Erbium Iii Bromide Hydrate and Ancillary Erbium Iii Bromide Species

Direct Synthesis Routes for Hydrated Erbium(III) Bromide

The most common and straightforward method for synthesizing hydrated erbium(III) bromide involves the reaction of erbium(III) oxide (Er₂O₃) with hydrobromic acid (HBr). This acid-base reaction yields a solution from which hydrated erbium(III) bromide can be crystallized upon evaporation. The stoichiometry of the reaction is as follows:

Er₂O₃ + 6HBr → 2ErBr₃ + 3H₂O

The resulting product is typically a hydrated form, denoted as ErBr₃·xH₂O, where 'x' represents the variable number of water molecules of hydration. This method is favored for its simplicity and the ready availability of the starting materials.

Thermal Dehydration Strategies for Anhydrous and Intermediate Hydrate (B1144303) Forms

The preparation of anhydrous erbium(III) bromide (ErBr₃) from its hydrated form presents a significant challenge due to the propensity for hydrolysis at elevated temperatures, leading to the formation of erbium oxybromide (ErOBr). osti.gov To circumvent this, thermal dehydration must be conducted under controlled conditions.

One effective strategy involves heating the hydrated salt in a stream of dry hydrogen bromide gas. nih.gov The presence of HBr suppresses the formation of oxybromide by shifting the equilibrium away from the hydrolysis reaction. Another approach is the reaction of the hydrated bromide with an excess of thionyl bromide (SOBr₂). google.com This reaction, carried out under a nitrogen atmosphere, effectively removes water and yields high-purity anhydrous erbium(III) bromide. google.com

Vacuum dehydration is another technique employed to lower the dehydration temperature and improve efficiency. osti.gov This process involves a gradual increase in temperature under vacuum, which facilitates the removal of water molecules while minimizing hydrolysis. osti.gov The dehydration process often proceeds through several intermediate hydrate phases before yielding the anhydrous salt. osti.gov

| Dehydration Method | Key Features | Outcome |

| Heating in dry HBr gas | Suppresses hydrolysis | Anhydrous ErBr₃ |

| Reaction with SOBr₂ | Effective water removal under N₂ | High-purity anhydrous ErBr₃ google.com |

| Vacuum Dehydration | Lowers dehydration temperature | Anhydrous ErBr₃, potential for intermediate hydrates osti.gov |

Exploitation of Modified Mixed-Salts-Dehydration Techniques for Complex Halides

A modified mixed-salt-dehydration method has been developed for the facile synthesis of high-purity anhydrous complex rare earth halides. rsc.orgrsc.org This technique involves dissolving a mixture of rare earth oxides and other metal halides in an appropriate acid, followed by evaporation to dryness at a low temperature. rsc.org To prevent hydrolysis during the subsequent dehydration step, ammonium (B1175870) bromide (NH₄Br) is added to the initial solution. rsc.orgrsc.org The mixed salts are then dehydrated under vacuum with a slow temperature increase. rsc.org Finally, the solids are heated to a higher temperature in an inert atmosphere to remove the ammonium bromide, resulting in a pure, bulk polycrystalline complex halide. rsc.orgrsc.org

Synthetic Approaches for Erbium(III) Bromide Complexes with Organic Ligands

Erbium(III) ions can form a wide variety of coordination complexes with organic ligands. The synthesis of these complexes typically involves the reaction of an erbium(III) salt, such as erbium(III) bromide or nitrate (B79036), with the desired organic ligand in a suitable solvent. lew.rosci-hub.senih.govnih.gov The choice of solvent and reaction conditions, such as temperature and pH, can influence the structure and properties of the resulting complex.

For instance, a novel one-dimensional erbium(III) complex with 2-picolinic acid has been synthesized using hydrothermal methods. lew.ro In another example, an ionic ferroelectric erbium(III) complex was prepared by reacting erbium nitrate with a chiral salen-type Schiff base ligand in ethanol. sci-hub.se The synthesis of erbium(III) complexes with fluoroquinolones has also been reported, demonstrating the versatility of erbium's coordination chemistry. nih.gov

| Ligand Type | Synthetic Method | Resulting Complex |

| 2-picolinic acid | Hydrothermal | One-dimensional chain structure lew.ro |

| Chiral Salen-type Schiff base | Reaction in ethanol | Ionic ferroelectric complex sci-hub.se |

| Fluoroquinolones | Not specified | Biologically active complexes nih.gov |

| Ethylenediaminetetraacetic acid (EDTA) | Reaction in hot distilled water | 3D heterometallic complex nih.gov |

Preparation of High Purity and Nanoscale Morphologies of Erbium(III) Bromide Hydrate

The demand for high-purity materials for scientific and technological applications has driven the development of specialized synthetic methods for this compound. americanelements.comnanochemazone.com

Ultra-High Purity Synthesis for Scientific Standards

Achieving ultra-high purity levels, often required for optical applications and as scientific standards, necessitates meticulous control over starting material purity and reaction conditions. americanelements.com Methods for producing high-purity erbium often involve the reduction and distillation of crude erbium oxide. epo.org Subsequent reaction with high-purity hydrobromic acid can then yield ultra-high purity this compound. The use of reagents like thionyl bromide can also produce high-purity anhydrous bromide. google.com

Development of Nanoscale Powders and Suspensions

The synthesis of nanoscale erbium(III) bromide powders and suspensions offers alternative high surface area forms for various applications. americanelements.comnanochemazone.com Nanoscale materials can be prepared through various methods, including solid-state synthesis from precursors like carbonates, oxalates, and hydroxides. researchgate.net Hydrothermal methods have also been employed to selectively synthesize low-dimensional nanostructures of erbium compounds, such as nanofibers and nanorods, by controlling parameters like pH, temperature, and pressure. researchgate.net While these methods are established for erbium oxides and hydroxides, similar principles can be applied to the synthesis of nanoscale erbium(III) bromide.

Theoretical and Computational Investigations on Erbium Iii Bromide Hydrate Systems

Ab Initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) Simulations

Ab initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) simulations offer a powerful tool for investigating the hydration of ions by treating the ion and its immediate solvent environment with high-level quantum mechanics, while the surrounding solvent is modeled with a classical force field. This hybrid approach provides a balance between accuracy and computational feasibility, making it well-suited for studying complex hydrated systems. nih.gov

In the context of erbium(III) bromide hydrate (B1144303), QMCF-MD simulations can provide detailed insights into the coordination of water molecules around the Er³⁺ ion. These simulations can determine the coordination number, the geometry of the first hydration shell, and the dynamics of water exchange between the first and second hydration shells. For instance, a simulation might reveal the average Er-O bond distances and the distribution of coordination numbers, which are crucial for understanding the ion's behavior in solution. Although specific QMCF-MD studies on erbium(III) bromide hydrate are not extensively documented in readily available literature, the methodology has been successfully applied to other trivalent ions, such as Bi³⁺. In that case, a 9-fold coordination was observed with a Bi-O distance of 2.51 Å, and the simulation captured dynamic exchange events within the first hydration shell. nih.gov

| Property | Description | Significance |

| Coordination Number | The number of water molecules directly bonded to the central Er³⁺ ion. | Determines the local structure and influences reactivity. |

| Er-O Bond Distance | The average distance between the erbium ion and the oxygen atoms of the coordinating water molecules. | Reflects the strength of the ion-solvent interaction. |

| Ligand Exchange Dynamics | The rate and mechanism (associative, dissociative) of water molecules entering and leaving the first hydration shell. | Key to understanding reaction kinetics in solution. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to calculate the electronic structure of molecules and materials. mpg.denih.gov DFT calculations are instrumental in understanding the nature of the chemical bonds between the erbium(III) ion, bromide ions, and water molecules. By solving the Kohn-Sham equations, DFT can provide information on orbital energies, electron density distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO). arxiv.org

For this compound, DFT calculations can elucidate how the bromide ions affect the electronic properties of the hydrated erbium ion. These calculations can reveal the extent of covalent character in the Er-O and Er-Br bonds and how the charge is distributed across the complex. Time-dependent DFT (TD-DFT) can further be employed to predict electronic excitation energies, which are related to the optical properties of the system. ohio-state.edu While specific DFT studies on the precise this compound complex are sparse, the principles of DFT are widely applied to lanthanide systems to understand their complex electronic structures, which are influenced by the partially filled 4f orbitals. materialsmodeling.org

| Parameter | Information Provided | Relevance |

| Electron Density | The spatial distribution of electrons within the complex. | Reveals the nature of chemical bonds (ionic vs. covalent). |

| Orbital Energies | The energy levels of the molecular orbitals. | Helps in understanding electronic transitions and reactivity. |

| Mulliken Charges | The partial charge assigned to each atom in the complex. | Indicates the degree of charge transfer between the ion and its ligands. |

Molecular Dynamics Simulations for Hydration Shell Structure and Dynamics

Classical Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. uchicago.edu By solving Newton's equations of motion for a large ensemble of particles, MD simulations can provide detailed information about the structure and dynamics of liquids and solutions. mdpi.com

In the study of this compound, MD simulations are crucial for characterizing the structure of the hydration shells beyond the first coordination sphere. mdpi.com These simulations can generate radial distribution functions (RDFs) that show the probability of finding a water molecule at a certain distance from the erbium ion, revealing the organization of water into distinct hydration shells. esrf.fr Furthermore, MD simulations can be used to study the dynamics of water molecules in the hydration shells, including their residence times and reorientational dynamics. uny.ac.id The inclusion of polarizable force fields in MD simulations can improve the accuracy of the description of ion-water interactions. uchicago.edu Studies on similar halide ions like bromide have shown that the first hydration shell is often loosely bound and not well-defined, indicating rapid exchange with the bulk solvent. esrf.frresearchgate.net

| Analysis | Description | Insights Gained |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Defines the structure and extent of the hydration shells. |

| Coordination Number Distribution | The probability of observing a specific number of ligands in the first hydration shell. | Characterizes the flexibility of the primary coordination sphere. |

| Residence Time | The average time a water molecule spends in a particular hydration shell. | Quantifies the lability of the coordinated water molecules. |

Theoretical Prediction of Energy Band Gaps and Optical Properties

Theoretical methods are essential for predicting the energy band gaps and optical properties of materials containing lanthanide ions like erbium. The optical properties of erbium compounds are of great interest due to their applications in telecommunications and photonics. mdpi.com

For systems like this compound, theoretical predictions of optical properties often involve calculating the electronic band structure and the nature of electronic transitions. Methods like DFT and post-DFT approaches can be used to determine the energy gap between the valence and conduction bands. arxiv.org For lanthanide compounds, the electronic transitions within the 4f shell are of particular importance as they give rise to sharp absorption and emission lines. The interaction with the surrounding ligands (bromide and water) can influence the energies and intensities of these transitions. While direct theoretical predictions for this compound are not widely reported, studies on other erbium-doped materials show that the local environment significantly affects the optical energy band gap and luminescence properties. mdpi.comresearchgate.net

| Property | Theoretical Method | Significance |

| Energy Band Gap | DFT, GW calculations | Determines the electronic conductivity and optical absorption edge. materialsmodeling.org |

| Absorption Spectra | TD-DFT, Bethe-Salpeter equation | Predicts the wavelengths of light the material will absorb. |

| Luminescence Properties | Judd-Ofelt theory, ab initio calculations | Relates to the efficiency and wavelength of light emission. |

Modeling of Ligand-Ligand Repulsion Effects on Coordination

The coordination number and geometry of a metal ion in solution are determined by a balance of attractive ion-ligand interactions and repulsive ligand-ligand interactions. Modeling these repulsion effects is crucial for accurately predicting the structure of complexes like this compound.

Theoretical models can be employed to quantify the steric hindrance between the water molecules and bromide ions in the first coordination shell of the erbium(III) ion. These models can range from simple geometric considerations to more sophisticated quantum mechanical calculations that explicitly account for the Pauli repulsion between the electron clouds of the ligands. The results of these models can help to explain observed coordination numbers and geometries. For example, the size of the bromide ion compared to a water molecule will influence the packing of ligands around the central erbium ion and may lead to a lower coordination number than in a purely aqueous environment. While specific models for this compound are not detailed in the general literature, the principles of ligand-ligand repulsion are a fundamental aspect of coordination chemistry and are implicitly included in accurate molecular simulations. researchgate.net

| Factor | Influence on Coordination | Modeling Approach |

| Ligand Size | Larger ligands lead to greater steric hindrance and potentially lower coordination numbers. | Can be modeled using hard-sphere models or by analyzing the results of MD or QM calculations. |

| Electrostatic Repulsion | Repulsion between the partial negative charges on the oxygen atoms of water and the negative charge of the bromide ion. | Calculated using Coulomb's law within a classical force field or from the electron density in QM calculations. |

| Pauli Repulsion | The quantum mechanical repulsion between the electron clouds of adjacent ligands. | Inherently included in ab initio quantum mechanical calculations. |

Coordination Chemistry of Erbium Iii Bromide Hydrate and Its Derived Complexes

Hydration Equilibrium and Ligand Exchange Dynamics in Aqueous Media

In an aqueous solution, erbium(III) bromide hydrate (B1144303) dissolves to form hydrated erbium(III) ions. The bromide ions are typically displaced by water molecules, which act as ligands, forming a stable aquo complex. The primary species in dilute aqueous solution is generally the nona-aquaerbium(III) ion, [Er(H₂O)₉]³⁺, which adopts a tricapped trigonal prismatic geometry. However, other hydration states, such as the octa-aqua ion [Er(H₂O)₈]³⁺, can also exist in equilibrium. mx-rareearth.com

The hydration equilibrium can be represented as: ErBr₃ • nH₂O(s) + (9-n)H₂O(l) ⇌ [Er(H₂O)₉]³⁺(aq) + 3Br⁻(aq)

This equilibrium is dynamic, with water molecules in the first coordination sphere constantly exchanging with those in the bulk solvent. This ligand exchange is a fundamental process that precedes the formation of other complexes. The rate of this water exchange is relatively fast, a characteristic feature of lanthanide ions. The dynamics of this process can be studied using techniques such as nuclear magnetic resonance (NMR) and computational methods like ab initio molecular dynamics simulations. These studies indicate that the exchange process is typically associative, where an incoming water molecule enters the coordination sphere before another one departs.

The stability of the aquo-ion is significant, and for a complexation reaction to occur, the incoming ligand must be able to compete with water and displace one or more coordinated water molecules. The thermodynamics and kinetics of this substitution are central to the formation of new erbium(III) complexes in solution.

Complexation Reactions of Erbium(III) Bromide with Various Organic and Inorganic Ligands

Erbium(III) bromide hydrate is a valuable starting material for the synthesis of a wide array of coordination complexes with both organic and inorganic ligands. The Er³⁺ ion acts as a Lewis acid, readily reacting with Lewis bases that can donate electron pairs.

Organic Ligands: The complexation of erbium(III) with organic ligands is extensive, driven by the formation of stable chelate rings, particularly with multidentate ligands. alfa-chemistry.com These ligands often contain oxygen and nitrogen donor atoms.

β-Diketones: Ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) react with erbium(III) sources to form stable complexes. nih.gov Highly fluorinated β-diketonates, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod), are used to minimize vibrational quenching in luminescent applications. uc.pt

Salicylaldehydes: Substituted salicylaldehydes can coordinate to the erbium(III) ion. For example, complexes with the general formula [Er(salicylaldehyde)₃(MeOH)(H₂O)] have been synthesized and structurally characterized. nih.gov

N-heterocycles: Nitrogen-containing ligands like bipyridine (bipy), bathophenanthroline (B157979) (bath), and amines form stable complexes. mx-rareearth.comalfa-chemistry.comuc.pt These are often used as ancillary ligands in mixed-ligand systems to saturate the coordination sphere of the erbium ion.

Fluoroquinolones: Biologically relevant molecules such as enrofloxacin (B1671348) and levofloxacin (B1675101) have been used to synthesize erbium(III) complexes, demonstrating the versatility of the Er³⁺ ion in coordinating with complex organic frameworks. nih.gov

Interactive Table: Examples of Erbium(III) Complexes with Organic Ligands

| Ligand Type | Specific Ligand Example | Resulting Complex Formula (Example) | Reference |

| β-Diketone | 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) | [Er₂(thd)₄Pc] (Pc = Phthalocyanine) | nih.gov |

| Fluorinated β-Diketone | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod) | [Er(fod)₃(bath)] | uc.pt |

| Substituted Salicylaldehyde | 3,5-dichlorosalicylaldehyde | [Er(3,5-diCl-salo)₃(MeOH)(H₂O)] | nih.gov |

| N-heterocycle | Bathophenanthroline (bath) | [Er(fod)₃(bath)] | uc.pt |

| Fluoroquinolone | Enrofloxacin | - | nih.gov |

Inorganic Ligands: While complexation with organic ligands is more widely explored for applications like luminescence, erbium(III) also coordinates with various inorganic ligands.

Halides: In concentrated solutions, bromide ions can replace water molecules to form bromo-complexes, such as [Er(H₂O)ₓBrᵧ]⁽³⁻ʸ⁾⁺. The formation of chloro-complexes like [Er(H₂O)₆Cl₂]⁺ from erbium(III) chloride suggests that similar bromo-species are likely. wikipedia.org

Pseudo-halides and Other Anions: Anions like nitrate (B79036) (NO₃⁻) can also act as ligands, forming nitrato-complexes. wikipedia.org The formation of fluoride-bridged species has also been reported. researchgate.net

Water and Hydroxide: As discussed, water is a primary inorganic ligand. At higher pH, deprotonation of coordinated water molecules can lead to the formation of hydroxo-bridged complexes.

Influence of Solvent Properties (e.g., Steric Hindrance, Polarity) on Erbium(III) Coordination

The choice of solvent is critical in the synthesis of erbium(III) coordination compounds, as solvent molecules can directly participate in the coordination sphere or influence the self-assembly of the final structure.

Direct Coordination and Polarity: Polar coordinating solvents like water, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) can compete with other ligands for sites on the erbium ion. In the synthesis of erbium-salicylaldehyde complexes, both methanol and water were found coordinated to the metal center in the final crystal structure, highlighting the direct role of the solvent as a ligand. nih.gov The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates, thereby influencing reaction pathways.

Steric Hindrance: The size and shape of solvent molecules can exert steric control over the formation of complexes. Bulky solvents can prevent the aggregation of molecules or favor the formation of species with lower coordination numbers. Conversely, small solvent molecules can fill voids in crystal lattices or coordinate to the metal center without significant steric hindrance. Studies on related lanthanide coordination polymers have shown that solvents like DMF, dimethylacetamide (DMA), and diethylformamide (DEF) can lead to different coordination symmetries and dimensionalities in the final structures, partly due to their varying steric profiles. researchgate.net

Lattice Solvent Effects: Even when not directly coordinated, solvent molecules can be incorporated into the crystal lattice. The exchange of these lattice solvents can subtly alter the coordination geometry and, consequently, the physical properties of the complex. For instance, replacing lattice benzene (B151609) molecules with dichloromethane (B109758) in a dinuclear erbium(III) complex was shown to significantly change its magnetic properties, demonstrating the profound influence of the secondary coordination environment shaped by the solvent. nih.gov

Interactive Table: Influence of Solvents on Lanthanide Coordination

| Solvent | Role Observed | System | Effect | Reference |

| Methanol / Water | Direct Coordination | Erbium(III) Salicylaldehyde | Co-ligand in the final complex [Er(salo)₃(MeOH)(H₂O)] | nih.gov |

| Benzene vs. Dichloromethane | Lattice Solvent | Dinuclear Erbium(III) Phthalocyanine (B1677752) | Exchange of lattice solvent alters magnetic relaxation behavior | nih.gov |

| DMF, DMA, DMSO, DEF | Direct Coordination / Structure Directing | Dysprosium(III) Coordination Polymer | Different solvents lead to varied coordination symmetries and polymer dimensionalities | researchgate.net |

Investigation of Polymeric and Oligomeric Species Formation in Solution

Beyond the formation of simple mononuclear complexes, the coordination chemistry of erbium(III) also includes the formation of oligomeric and polymeric species. This occurs when ligands, often multidentate, bridge two or more metal centers.

Oligomeric Species: Dinuclear (dimeric) and other small oligomeric complexes are relatively common. These can be formed through bridging by simple inorganic ions or more complex organic ligands. A dinuclear erbium(III) complex bridged by a phthalocyanine ligand has been synthesized, where the two metal centers are held in close proximity. nih.gov Another example involves the formation of a supramolecular assembly where two macrocyclic erbium complexes are bridged by a fluoride (B91410) ion. researchgate.net These discrete, multi-metallic species are of interest for their unique magnetic and luminescent properties.

Polymeric Species: When bridging ligands connect metal centers in a repeating fashion, extended one-, two-, or three-dimensional coordination polymers (CPs) or metal-organic frameworks (MOFs) are formed. While the literature on erbium(III) bromide specifically as a precursor for CPs is specialized, the principles are well-established for lanthanides. The use of polytopic ligands, such as polycarboxylates, is a common strategy to build these extended networks. The solvent system plays a crucial role in directing the dimensionality of these polymers. researchgate.net Furthermore, polymeric networks can be formed around an erbium(III) ion template, as seen in the synthesis of ion-imprinted polymers (IIPs), which create a polymer matrix with cavities selective for the erbium ion. researchgate.net The formation of these extended structures is a significant area of research due to their potential applications in areas like gas storage, catalysis, and chemical sensing.

Advanced Research Applications of Erbium Iii Bromide Hydrate

Precursor in Crystal Growth and Advanced Materials Synthesis

As a readily available and soluble source of erbium ions, Erbium(III) bromide hydrate (B1144303) is an excellent starting material for the synthesis of advanced materials. americanelements.comwikipedia.org Its high purity form is particularly vital for applications in crystal growth, where it facilitates the controlled incorporation of erbium into various host lattices to create materials with specific, tailored functionalities. americanelements.comnanochemazone.com

The trivalent erbium ion (Er³⁺) possesses an intra-4f electronic transition that corresponds to a wavelength of 1.54 μm, a critical window for telecommunications due to the minimum signal loss in silica-based optical fibers. This property makes erbium-doped materials essential for the development of optical amplifiers and lasers.

Researchers have successfully incorporated erbium into a diverse range of host materials, each offering distinct advantages:

Glasses: Silica and phosphate (B84403) glasses are common hosts for erbium. Doping these materials allows for the fabrication of bulk lasers and, most notably, Erbium-Doped Fiber Amplifiers (EDFAs), which are fundamental components of modern long-haul optical communication networks.

Crystals: Crystalline hosts such as Yttrium Aluminum Garnet (YAG), Yttrium Lithium Fluoride (B91410) (YLF), and Gadolinium Gallium Garnet (GGG) are doped with erbium to create solid-state lasers. crylink.com Er:YAG lasers, for instance, are widely used in medical procedures due to their high absorption in water. crylink.com

Thin Films and Nanocrystals: For integrated optoelectronics, erbium is doped into thin films of materials like silicon, alumina (B75360) (Al₂O₃), and yttria (Y₂O₃). These erbium-doped thin films are used to create compact on-chip optical amplifiers and light-emitting diodes, paving the way for Si-based optoelectronic circuits.

The development of these materials often involves using an erbium precursor, such as Erbium(III) bromide hydrate, to introduce the Er³⁺ ions into the host matrix during synthesis, whether through melt-quenching, sol-gel processes, or other crystal growth techniques.

Table 1: Selected Erbium-Doped Host Materials and Their Photonic Applications

| Host Material | Common Application(s) | Key Erbium Property Utilized |

| Silica Glass (SiO₂) | Optical Fiber Amplifiers (EDFAs) | Emission at 1.54 µm |

| Yttrium Aluminum Garnet (YAG) | Solid-State Lasers (e.g., medical) | High absorption cross-section |

| Yttrium Lithium Fluoride (YLF) | Precision Machining, Optical Amplification | Efficient laser emission |

| Silicon (Si) | Integrated Optoelectronics, LEDs | Electroluminescence at 1.54 µm |

Erbium(III) is incorporated into various ceramic matrices to create functional materials with specific optical, electrical, and magnetic properties. The synthesis often starts from high-purity precursors to ensure the desired performance of the final ceramic product.

Functional Ceramics: Erbium is used as a dopant in transparent ceramics for infrared (IR) applications. For example, erbium-doped Lu₂O₃-MgO and Sc₂O₃-MgO composites have been developed as novel IR-transparent materials. Erbium ions can also be introduced into ferroelectric ceramics like Strontium Titanate (SrTiO₃) to turn them into optically active materials while retaining their ferroelectric characteristics.

Magnetic Materials: The large magnetic moment of the Er³⁺ ion is exploited in the synthesis of specialized magnetic materials.

Erbium-substituted Yttrium Iron Garnets (Er:YIG): In this magnetic garnet, Er³⁺ ions replace Y³⁺ ions in the crystal lattice. nih.gov This substitution can modify the magnetic properties of the material, which is significant for magneto-optical devices. nih.gov The synthesis of Er:YIG involves a solid-state reaction using high-purity oxide precursors, which can be derived from salts like this compound. nih.gov

Single-Molecule Magnets (SMMs): Research has focused on designing erbium-based SMMs, which are individual molecules that exhibit magnetic hysteresis. nih.gov The synthesis of these complex molecules, such as the erbocene complex [K(crypt-222)][Er(dbCOT)₂], involves reactions where an erbium salt (e.g., ErCl₃, analogous to ErBr₃) is a key starting material. nih.govacs.org

Scintillators are materials that emit light when exposed to ionizing radiation, making them essential for radiation detection in medical imaging, security, and high-energy physics. The properties of rare-earth ions are often leveraged to enhance scintillator performance.

Erbium can be used as a co-dopant in scintillator crystals to facilitate or enhance the energy transfer process. For instance, in BaY₂F₈ crystals co-doped with Erbium and Neodymium (BaY₂F₈:Er,Nd), the erbium ions help transfer energy from the host crystal lattice to the neodymium luminescence centers. iaea.org This improves the efficiency of the scintillator. While other rare earths like Cerium and Ytterbium are more common primary activators, the role of erbium as a sensitizer (B1316253) highlights its importance in the complex design of advanced scintillator materials. iaea.orgosti.gov

Role in Catalysis and Organic Synthesis

While specific studies on this compound are limited in this context, other Erbium(III) salts, such as the triflate and chloride, have been extensively demonstrated to function as highly effective and environmentally friendly Lewis acid catalysts in organic synthesis. The catalytic activity is derived from the Er³⁺ ion itself.

The key feature of the Er³⁺ ion is its strong ability to coordinate with oxygen atoms. This property is exploited to catalyze a variety of organic reactions, including:

Ring-opening of epoxides: Erbium(III) triflate efficiently and regioselectively catalyzes the reaction of epoxides with nucleophiles to form β-amino alcohols.

Condensation reactions: It catalyzes the condensation of o-phenylenediamine (B120857) with carbonyl compounds to produce functionalized benzodiazepines, which are important pharmacological structures.

Transacetylation reactions: Erbium's coordination with oxygen facilitates the synthesis of derivatives of oleuropein, a compound found in olive oil.

The use of erbium catalysts is considered a green chemistry approach because the reactions can often be carried out in alternative, more environmentally benign solvents and sometimes require only very small catalytic amounts of the erbium salt.

Applications in Analytical Chemistry and Separation Science

Erbium compounds, including this compound, are utilized in chemical analysis and are central to the development of advanced separation techniques for rare-earth elements. wikipedia.org The chemical similarity of lanthanides makes their separation a significant challenge, driving the need for highly selective analytical methods.

Techniques such as column chromatography using specialized resins have been developed for the quantitative separation of erbium from other heavy lanthanides for applications like high-precision isotopic analysis in geochemical studies.

A highly innovative application in separation science is the development of Ion-Imprinted Polymers (IIPs) for the selective recognition and separation of specific metal ions. Researchers have successfully created Erbium(III)-imprinted polymers that can selectively capture Er³⁺ ions from solutions containing a mixture of similar rare-earth elements.

The process for creating an Er(III)-IIP involves these steps:

Complex Formation: The template Er³⁺ ion is complexed with a suitable functional monomer.

Polymerization: The complex is then copolymerized with a cross-linking monomer, creating a rigid polymer matrix where the erbium-ligand complex is embedded.

Template Removal: The Er³⁺ ions are leached from the polymer using a strong acid, leaving behind cavities that are specifically shaped and chemically configured to rebind Er³⁺ ions with high selectivity.

These Er(III)-IIPs can be used in solid-phase extraction (SPE) to preconcentrate trace amounts of erbium from large volumes of solution and to separate it from adjacent lanthanides like Dysprosium, Holmium, and Yttrium. This high selectivity is attributed to the "imprinting effect," where the polymer "remembers" the size and coordination geometry of the erbium ion.

Table 2: Summary of Ion-Imprinted Polymer (IIP) Process for Erbium(III) Separation

| Step | Description | Purpose |

| 1. Complexation | Erbium(III) ions are mixed with functional monomers to form a complex. | To create a template for the recognition sites. |

| 2. Polymerization | The complex is polymerized with a cross-linker in the presence of an initiator. | To form a stable, rigid polymer structure around the template. |

| 3. Leaching | The polymer is washed with acid to remove the Erbium(III) ions. | To create selective cavities that are complementary to the Er³⁺ ion. |

| 4. Rebinding | The IIP is exposed to a solution containing a mixture of ions. | To selectively adsorb and separate Erbium(III) from other ions. |

Contribution to Chemical Analysis Methodologies for Rare Earth Elements

This compound plays a role in the advancement of analytical methodologies for the separation and quantification of rare earth elements (REEs). Its high solubility in water makes it a suitable source of erbium ions (Er³⁺) for various analytical techniques that require aqueous solutions. americanelements.comwikipedia.org

The separation process in ion-exchange chromatography relies on the differential affinities of the REE ions for the stationary phase and a complexing agent in the mobile phase. cloudfront.net By using erbium as a retaining ion, a clear separation between different REE fractions can be achieved, leading to the isolation of individual rare earths with high purity. mdpi.comresearchgate.net This methodology is critical for both research and industrial applications where pure REEs are required.

Furthermore, high-purity this compound can be used in the preparation of standard solutions for analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). delta-sci.comsigmaaldrich.comiaea.org These methods are instrumental in the quantitative analysis of REEs in various geological, environmental, and industrial samples. thermofisher.comresearchgate.net Accurate quantification relies on the use of precisely prepared calibration standards. The stable and soluble nature of this compound allows for the creation of reliable erbium standards, which can be used as part of a multi-element standard mix for the calibration of these sensitive instruments. delta-sci.comsigmaaldrich.com

| Analytical Technique | Role of this compound (Inferred/Potential) | Benefit in REE Analysis |

| Ion-Exchange Chromatography | Source of Er³⁺ as a retaining ion. | Enables high-purity separation of individual rare earth elements. mdpi.comresearchgate.net |

| ICP-MS / ICP-OES | Preparation of erbium standard solutions. | Facilitates accurate quantitative analysis of erbium in complex samples. delta-sci.comsigmaaldrich.comiaea.org |

Research into Water Treatment Processes and Chemical Analysis

This compound serves as a precursor material in research focused on developing advanced materials for water treatment and is relevant in the chemical analysis of water quality, particularly concerning disinfection byproducts. americanelements.comwikipedia.org

In the area of water treatment, there is growing interest in the use of rare earth elements to enhance the performance of photocatalytic materials for the degradation of organic pollutants. researchgate.netresearchgate.netmdpi.com Research has shown that doping semiconductor materials, such as titanium dioxide (TiO₂) and bismuth oxybromide (BiOBr), with erbium can improve their photocatalytic activity. researchgate.netresearchgate.net While some studies may use other erbium salts like erbium chloride or nitrate (B79036), this compound offers a readily available source of erbium ions for the synthesis of such advanced materials. researchgate.net The incorporation of erbium into the photocatalyst's crystal lattice can lead to a more efficient separation of electron-hole pairs and enhanced absorption of light, thereby increasing the degradation rate of contaminants in water. researchgate.netmdpi.com

Specifically, the synthesis of erbium-doped BiOBr has demonstrated improved photocatalytic activity under visible light. researchgate.net Although the direct use of this compound is not always explicitly detailed, it represents a viable precursor that provides both the erbium and bromide ions necessary for forming such photocatalysts. researchgate.net The general photocatalytic degradation process is illustrated in the table below.

| Photocatalysis Stage | Description | Role of Erbium Doping |

| Light Absorption | The semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap. | Erbium doping can modify the band gap, potentially increasing the absorption of visible light. mdpi.com |

| Electron-Hole Pair Generation | An electron is excited from the valence band to the conduction band, leaving a hole behind. | Erbium ions can act as traps for photogenerated electrons, promoting the separation of electron-hole pairs and reducing recombination. researchgate.net |

| Redox Reactions | The separated electrons and holes migrate to the surface and initiate redox reactions with adsorbed water and oxygen molecules, forming reactive oxygen species (e.g., hydroxyl and superoxide (B77818) radicals). | The enhanced separation of charges leads to a higher concentration of reactive oxygen species for pollutant degradation. researchgate.net |

| Pollutant Degradation | The reactive oxygen species attack and break down organic pollutant molecules into simpler, less harmful substances. researchgate.net | Increased efficiency of the overall degradation process. researchgate.netmdpi.com |

In the context of chemical analysis for water quality, the bromide component of this compound is of significant interest. The presence of bromide ions in water sources can lead to the formation of brominated disinfection byproducts (Br-DBPs) during water treatment processes that use disinfectants like chlorine or ozone. nih.govnih.govresearchgate.net These Br-DBPs are often more toxic than their chlorinated counterparts. nih.gov In laboratory settings, a soluble and high-purity source of bromide ions is necessary to study the formation mechanisms, kinetics, and control strategies for these harmful byproducts. This compound can be used to accurately spike water samples with a known concentration of bromide to investigate its impact on the speciation and concentration of trihalomethanes (THMs) and haloacetic acids (HAAs) under various disinfection scenarios. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Anhydrous and Solvated Forms

The development of new and improved synthetic methodologies for producing both anhydrous Erbium(III) bromide and its various solvated forms, including the hydrate (B1144303), is a critical area for future research. Current synthetic routes can be energy-intensive and may not always yield materials with the desired purity or morphology for specific high-tech applications. Future work should focus on:

Low-Temperature Synthesis: Investigating novel solution-based or precursor-driven methods that allow for the synthesis of Erbium(III) bromide hydrate and its anhydrous counterpart at lower temperatures. This could lead to more energy-efficient and cost-effective production processes.

Control over Hydration State: Developing synthetic protocols that offer precise control over the number of water molecules in the hydrated crystal lattice. This would enable a more systematic study of how the degree of hydration influences the material's optical and magnetic properties.

Morphological Control: Exploring the use of structure-directing agents, microfluidic reactors, or other advanced synthetic techniques to control the crystal size, shape, and dimensionality of this compound. This is particularly relevant for applications in nanoscience and optoelectronics.

Alternative Solvated Forms: Expanding research to include the synthesis and characterization of Erbium(III) bromide solvates with non-aqueous solvents. This could lead to new materials with tailored properties for specific environments or applications where water is undesirable.

Advanced Spectroscopic Probes for In-Situ Studies under Extreme Conditions

To fully understand the behavior of this compound in various technological applications, it is essential to probe its properties under operational or extreme conditions. Advanced spectroscopic techniques offer the capability for in-situ characterization, providing real-time insights into structural and electronic changes. Future research in this area should include:

High-Pressure Spectroscopy: Employing techniques such as diamond anvil cells coupled with Raman and infrared spectroscopy to investigate the structural phase transitions and changes in vibrational modes of this compound under high pressure. This can provide fundamental insights into the compressibility of the material and the nature of hydrogen bonding.

Variable-Temperature Spectroscopy: Utilizing temperature-controlled stages for spectroscopic measurements to study the dehydration process and thermal stability of this compound. This can help in determining the kinetics of water loss and identifying stable intermediate hydrated phases.

Time-Resolved Spectroscopy: Using ultrafast laser spectroscopy to probe the excited-state dynamics of the erbium ions within the hydrated crystal lattice. This is crucial for understanding the mechanisms of luminescence and energy transfer, which are central to many of its optical applications.

X-ray Absorption and Emission Spectroscopy: Applying synchrotron-based X-ray techniques to gain element-specific information about the local coordination environment and electronic structure of the erbium ions. nih.gov These methods can be particularly powerful for studying the subtle changes that occur during chemical reactions or under external stimuli. nih.gov

Development of Sophisticated Computational Models for Predictive Material Design

Computational modeling is an increasingly indispensable tool in materials science, enabling the prediction of material properties and guiding experimental efforts. For this compound, the development of sophisticated computational models can accelerate the discovery of new functionalities. Key areas for future computational research include:

First-Principles Calculations: Employing density functional theory (DFT) and other ab initio methods to accurately predict the electronic band structure, optical absorption spectra, and magnetic properties of this compound. aps.org These calculations can also elucidate the role of the water molecules in modifying these properties.

Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the structural dynamics, thermal properties, and ion transport behavior in both the solid and aqueous solution phases of Erbium(III) bromide. This can provide insights into the mechanisms of dissolution and crystal growth.

Machine Learning-Enabled Design: Utilizing machine learning algorithms, trained on experimental and computational datasets, to accelerate the search for new rare-earth halide compositions with optimized properties. researchgate.netgpumd.org This approach can screen vast compositional spaces to identify promising candidates for specific applications. researchgate.netgpumd.org

Modeling of Defect Chemistry: Developing computational models to understand the formation and influence of point defects and impurities on the properties of this compound. This is critical for controlling and improving the performance of materials in applications such as scintillators and lasers.

Interdisciplinary Research Integrating this compound with Nanoscience and Quantum Materials

The integration of this compound with other fields, such as nanoscience and quantum materials, opens up exciting new avenues for research and technological innovation. Future interdisciplinary efforts should focus on:

Nanoscale Formulations: Investigating the synthesis and properties of this compound nanoparticles, nanowires, and thin films. americanelements.com Nanoscale forms of this material may exhibit unique optical and magnetic properties due to quantum confinement and surface effects. americanelements.com

Hybrid Materials: Exploring the fabrication of hybrid materials that combine this compound with polymers, glasses, or other host matrices. These composites could offer enhanced processability, stability, and functionality for applications in photonics and sensing.

Quantum Information Science: Erbium-based materials are promising for quantum communication applications due to their optical transitions in the telecom C-band. aps.org Research into incorporating this compound into quantum device architectures could lead to the development of new spin-photon interfaces and quantum memories. aps.org

Valleytronics: First-principles calculations have predicted that some two-dimensional rare-earth halides could be promising materials for valleytronics. researchgate.net Investigating the potential for creating and manipulating valley polarization in layered structures based on or incorporating erbium bromide could open up new possibilities for information processing. researchgate.net

Investigations into High-Pressure and Temperature Behavior of Hydrated Systems

The behavior of hydrated materials under extreme conditions of pressure and temperature is a fundamentally important area of research with implications for geology, planetary science, and materials synthesis. For this compound, such investigations can reveal novel physical and chemical phenomena. Future research directions include:

Phase Diagrams at Extreme Conditions: Systematically mapping out the pressure-temperature phase diagram of this compound to identify new crystalline phases and amorphous states. This can lead to the discovery of materials with novel properties that are only accessible under extreme conditions.

In-Situ Diffraction Studies: Utilizing synchrotron X-ray and neutron diffraction to perform in-situ structural studies of this compound under high pressure and temperature. This can provide direct evidence for pressure-induced phase transitions and changes in crystal structure.

Spectroscopic Analysis of Bonding Changes: Combining high-pressure experiments with spectroscopic techniques to probe the changes in chemical bonding, particularly the O-H and Er-O bonds, as a function of pressure and temperature. This can provide insights into the role of hydrogen bonding in the stability and properties of hydrated systems.

Comparison with other Lanthanide Hydrates: Conducting comparative studies on the high-pressure and high-temperature behavior of a series of lanthanide bromide hydrates to understand the influence of the lanthanide cation on the structural stability and phase behavior of these materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for high-purity Erbium(III) bromide hydrate (ErBr₃·xH₂O) in laboratory settings?

- Methodological Answer : this compound can be synthesized via reaction of Erbium(III) oxide (Er₂O₃) or Erbium(III) carbonate hydrate (Er₂(CO₃)₃·xH₂O) with hydrobromic acid (HBr) under controlled stoichiometric and temperature conditions. Post-synthesis purification involves recrystallization in anhydrous ethanol or vacuum drying to remove residual moisture and impurities. High-purity grades (99.99% REO) require stringent exclusion of oxygen and moisture during handling .

Q. How can the hydration number (x) in ErBr₃·xH₂O be accurately determined?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is used to quantify water content by measuring mass loss upon dehydration. Complementary techniques like powder X-ray diffraction (PXRD) confirm structural integrity post-dehydration. For precise quantification, Karl Fischer titration is recommended for residual water analysis .

Q. What spectroscopic and crystallographic methods are suitable for characterizing ErBr₃·xH₂O?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves crystallographic parameters and hydration-dependent phase transitions.

- Raman Spectroscopy : Identifies Er³⁺–Br⁻ vibrational modes and hydration shell dynamics.

- Extended X-ray Absorption Fine Structure (EXAFS) : Probes local coordination geometry around Er³⁺ ions, confirming octahedral or distorted trigonal-prismatic structures .

Advanced Research Questions

Q. How does the hydration state of ErBr₃·xH₂O influence its coordination chemistry and reactivity?

- Methodological Answer : Hydration stabilizes the Er³⁺ ion through formation of a primary hydration sphere (6–8 H₂O molecules) and a secondary sphere of weakly bound water. Differential anomalous X-ray scattering (DAS) studies reveal minimal inner-sphere Er³⁺–Br⁻ interaction, with Br⁻ ions occupying the second coordination shell. Hydration-dependent reactivity is critical in ligand-exchange reactions, where water ligands are displaced by stronger-field anions (e.g., F⁻, NO₃⁻) .

Q. What experimental challenges arise in maintaining phase stability of ErBr₃·xH₂O under varying humidity and temperature?

- Methodological Answer : ErBr₃·xH₂O is hygroscopic and prone to deliquescence at high humidity. Phase stability can be maintained using inert-atmosphere gloveboxes (<1 ppm H₂O/O₂) and sealed containers with desiccants. For high-temperature applications (e.g., >100°C), controlled dehydration protocols must be implemented to avoid amorphous phase formation. Reference phase diagrams for analogous hydrates (e.g., TBAB hydrates) provide guidance on equilibrium conditions .

Q. How can ErBr₃·xH₂O be integrated into upconversion nanomaterials, and what are its limitations compared to other Er³⁺ precursors?

- Methodological Answer : ErBr₃·xH₂O serves as a halide-rich precursor for synthesizing Er³⁺-doped nanoparticles (e.g., NaYF₄:Er³⁺). However, bromide ions may introduce defects during high-temperature solvothermal synthesis compared to acetate or nitrate precursors. Optimization involves ligand-mediated co-precipitation with oleic acid/1-octadecene to control nanoparticle size and crystallinity. Post-synthetic anion exchange (e.g., Br⁻ → F⁻) improves luminescence efficiency .

Q. What discrepancies exist in reported hydration numbers for ErBr₃·xH₂O, and how can they be resolved?

- Methodological Answer : Literature reports vary (x = 1–9) due to differences in synthesis conditions and characterization techniques. To resolve discrepancies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.